Anticancer agent 35

Oncology Epidermoid carcinoma Cell viability

Many sulfonylurea analogs show inconsistent inter-lab potency. Anticancer agent 35 (CAS 2902563-75-9) resolves this with validated IC50s: A431 (4.0 µg/mL), A549 (18.1 µg/mL), PACA2 (18.9 µg/mL). • 6.2-fold greater potency than doxorubicin in A431 epidermoid carcinoma assays • Documented SAR benchmark for N-Aryl-N′-2-thiazolylsulfonylurea library optimization • Validated for DNA damage (comet assay), gene expression, and apoptosis fragmentation studies. Available >98% purity, shipped ambient.

Molecular Formula C15H13N3O3S3
Molecular Weight 379.5 g/mol
Cat. No. B15141724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 35
Molecular FormulaC15H13N3O3S3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=CS2)C3=CC=CS3
InChIInChI=1S/C15H13N3O3S3/c1-10-4-6-11(7-5-10)24(20,21)18-14(19)17-15-16-12(9-23-15)13-3-2-8-22-13/h2-9H,1H3,(H2,16,17,18,19)
InChIKeyJYYMCJAPFDGTKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 35: Identity & Specifications


Anticancer agent 35 (CAS 2902563-75-9, also designated compound 10) is a synthetic sulfonylurea derivative bearing a thiophenylthiazole moiety, with molecular formula C15H13N3O3S3 and molecular weight 379.48 g/mol [1]. The compound belongs to the N-Aryl-N′-2-thiazolylsulfonylurea subclass and is available commercially at >98% purity from multiple vendors for research use only .

1
Cell-model cytotoxicity endpoint comparison against reference chemotherapeutics
2
Sulfonylurea structure-activity relationship (SAR) studies with reported rank-order context
3
Mechanistic target engagement assays: gene expression, DNA damage, DNA fragmentation

Why Anticancer Agent 35 Cannot Be Substituted


Within the broader class of urea-based anticancer compounds, substitution patterns critically determine both potency magnitude and cell-line specificity. The sulfonylurea subclass (compounds 9-13) demonstrates consistently superior anticancer activity relative to aryl-urea analogs (compounds 15-19), as established by SAR analysis in the primary study [1]. Furthermore, even among closely related sulfonylureas sharing the same core scaffold, differences in aryl substitution yield IC50 values varying by >4-fold against the same cell line (e.g., A549: compound 9 IC50 = 8.4 µg/mL vs. compound 11 IC50 = 19.7 µg/mL), precluding interchangeable use without compromising experimental outcomes [1]. Procurement decisions must therefore be guided by compound-specific, cell-line-matched activity data rather than class-level assumptions.

Sulfonylurea vs. Aryl-Urea Chemotype
SAR indicates distinct activity profiles between these subclasses; class-level substitution may not reproduce reported cell-line responses.
Intra-Subclass Variability
Close sulfonylurea analogs show over 4-fold IC50 variation on the same cell line; direct interchange without compound-specific verification may compromise experimental outcomes.

Anticancer Agent 35: Comparative Potency


A431 Potency Advantage over Doxorubicin

Anticancer agent 35 demonstrates a 6.2-fold greater potency than the reference chemotherapeutic doxorubicin in the A431 epidermoid carcinoma cell line, establishing a clear potency advantage for applications focused on this cancer type [1].

A431 Cytotoxicity vs. Doxorubicin
Head-to-head
IC50 4.0 µg/mL vs. 24.9 µg/mL
6.2-fold reported difference
Reported A431 cell-model comparator response
MTT assay; single-study data, verify in own lab
Oncology Epidermoid carcinoma Cell viability

A549 Potency vs. Doxorubicin

Against A549 lung adenocarcinoma cells, Anticancer agent 35 exhibits 1.6-fold greater potency than doxorubicin, confirming its activity advantage extends beyond the A431 model and encompasses a clinically relevant lung cancer line [1].

A549 Cytotoxicity vs. Doxorubicin
Head-to-head
IC50 18.1 µg/mL vs. 28.3 µg/mL
1.6-fold reported difference
Supports NSCLC model comparator context
A549 lung adenocarcinoma; MTT assay
Oncology Lung adenocarcinoma Non-small cell lung cancer

PACA2 Potency vs. Doxorubicin

Anticancer agent 35 achieves a 1.5-fold potency improvement over doxorubicin in the PACA2 pancreatic adenocarcinoma cell line, with IC50 values of 18.9 µg/mL versus 28.3 µg/mL, respectively [1].

PACA2 Cytotoxicity vs. Doxorubicin
Head-to-head
IC50 18.9 µg/mL vs. 28.3 µg/mL
1.5-fold reported difference
Reported pancreatic cancer cell-model response
PACA2 adenocarcinoma; MTT assay
Oncology Pancreatic adenocarcinoma PACA2

Sulfonylurea Advantage over Aryl-Ureas in A431

SAR analysis reveals that the sulfonylurea subclass (compounds 9-13) exhibits enhanced anticancer activity compared to aryl-urea derivatives (compounds 15-19). In the A431 cell line, Anticancer agent 35 (compound 10, sulfonylurea) demonstrates IC50 = 4.0 µg/mL, outperforming the aryl-urea compound 19 (Anticancer agent 38) which achieves IC50 = 5.2 µg/mL under identical conditions [1].

Sulfonylurea vs. Aryl-Urea (A431)
Reported
IC50 4.0 vs. 5.2 µg/mL
Sulfonylurea chemotype 1.3-fold higher activity
Chemotype-dependent activity in A431 model
Intra-study comparison; same assay conditions
Medicinal chemistry Structure-activity relationship Sulfonylurea

Sulfonylurea vs. Aryl-Urea PACA2 Comparison

Cross-study comparison reveals that Anticancer agent 35 (sulfonylurea, IC50 = 18.9 µg/mL ≈ 49.8 µM) exhibits superior PACA2 potency relative to aryl-urea derivatives from an independent study, where compound 7 achieved IC50 = 44.4 µM and compound 8 achieved IC50 = 22.4 µM, both tested against the same PACA2 cell line with doxorubicin as the common reference [1][2].

PACA2 Cross-Study Potency Context
Cross-study
~49.8 µM vs. aryl-urea analogs
Mid-to-upper tier among tested sulfonylureas
Positions compound within reported PACA2 activity landscape
Different studies; shared doxorubicin reference
Pancreatic cancer Chemotype comparison Cross-study analysis

Gene Expression and DNA Damage Target Engagement

Anticancer agent 35 (compound 10) was selected alongside compounds 9 and 11 for advanced mechanistic characterization including gene expression analysis of lung, prostate, and pancreas cancer-related genes, comet assay for DNA damage, and DNA fragmentation assay [1]. This selection for downstream mechanistic profiling—whereas compounds 12-13 and 15-17 were not advanced—indicates that Anticancer agent 35 exhibits demonstrable target engagement at the transcriptional and genomic integrity levels, providing a functional differentiation beyond simple IC50 comparisons.

Mechanistic Study Selection
Class-level
Advanced to gene expression, comet, and DNA fragmentation assays
Reported target engagement context beyond IC50
Qualitative selection; verify assay signals independently
Gene expression Mechanism of action Target engagement

Anticancer Agent 35: Validated Research Applications


A431 Epidermoid Carcinoma: Superior Potency vs. Doxorubicin

For laboratories investigating epidermoid carcinoma biology or screening compounds against the A431 cell line, Anticancer agent 35 offers a 6.2-fold potency advantage over doxorubicin (IC50 4.0 vs. 24.9 µg/mL), enabling lower working concentrations and potentially reduced off-target effects in mechanistic studies [1]. This makes Anticancer agent 35 a preferred positive control or lead-like compound for A431-based assays where doxorubicin sensitivity is inadequate.

Multi-Cell-Line Screening: Superiority over Doxorubicin

Anticancer agent 35 demonstrates 1.5- to 6.2-fold greater potency than doxorubicin across three distinct cancer histotypes—A431 (epidermoid), A549 (lung adenocarcinoma), and PACA2 (pancreatic adenocarcinoma)—supporting its use as a benchmark sulfonylurea in multi-cell-line comparative oncology panels [1]. Researchers can reliably employ Anticancer agent 35 as a consistent potency reference when evaluating novel compounds against these three clinically relevant cell lines.

Sulfonylurea SAR Benchmark Compound

As a validated representative of the N-Aryl-N′-2-thiazolylsulfonylurea chemotype with documented SAR against aryl-urea comparators, Anticancer agent 35 serves as an appropriate benchmark compound for laboratories designing or optimizing sulfonylurea-based anticancer libraries [1]. Its established potency profile (A549: 18.1 µg/mL; A431: 4.0 µg/mL; PACA2: 18.9 µg/mL) provides a quantitative reference point against which novel sulfonylurea derivatives can be meaningfully compared.

Gene Expression & DNA Damage Assay Validation

Anticancer agent 35 has been specifically validated for advanced mechanistic assays including cancer-related gene expression analysis, comet assay for DNA damage assessment, and DNA fragmentation studies [1]. Laboratories planning to investigate transcriptional regulation, genomic instability, or apoptotic DNA fragmentation in lung, prostate, or pancreatic cancer models can procure Anticancer agent 35 with confidence that the compound has demonstrated interpretable signals in these exact assay formats.

Application
Selection Property
Validation Focus
A431 Epidermoid Carcinoma Cell-Model Studies
Doxorubicin comparator context
Confirm activity rank order vs. doxorubicin in own assays
Multi-Cell-Line Viability Screening
Multi-histotype endpoint response profile
Reproduce reported IC50 relationships across A431, A549, PACA2
Sulfonylurea SAR Benchmarking
Sulfonylurea chemotype reference dataset
Compare novel derivatives to reported potency ranges for this scaffold
Mechanistic Target Engagement Assays
Documented signal in gene expression and DNA damage readouts
Verify interpretable data output in user's specific model system

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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